Octyl 2-methylbenzoate
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Overview
Description
Octyl 2-methylbenzoate is an ester compound formed from the reaction of 2-methylbenzoic acid and octanol Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl 2-methylbenzoate can be synthesized through the esterification reaction between 2-methylbenzoic acid and octanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of immobilized enzymes as catalysts is also gaining interest due to their environmental benefits and reusability .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-methylbenzoate undergoes several types of chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methylbenzoic acid and octanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Octyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Explored for its potential in creating biocompatible materials for medical applications.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which octyl 2-methylbenzoate exerts its effects involves its interaction with various molecular targets. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl benzoate: Similar ester with a shorter alkyl chain.
Butyl benzoate: Ester with a different alkyl group.
Uniqueness
Octyl 2-methylbenzoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
194725-26-3 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
octyl 2-methylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
InChI Key |
HFHCPLJKATZYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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